molecular formula C13H11Cl2NO2 B1417548 2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione CAS No. 55118-98-4

2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione

Cat. No. B1417548
CAS RN: 55118-98-4
M. Wt: 284.13 g/mol
InChI Key: ZDYYJGPFAYLJEA-UHFFFAOYSA-N
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Description

“2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione” is a chemical compound with the molecular formula C13H11Cl2NO2 . It is a derivative of aniline, which is substituted with two chlorine atoms .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexanedione ring with a methylene group linked to a 3,5-dichloroanilino group . The exact structure can be found in chemical databases like PubChem .

Scientific Research Applications

Crystal Structure and Synthesis

  • Crystal Structure Analysis : The crystal structure of 2-methyl-1,3-cyclohexanedione, a compound similar to 2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione, has been analyzed using X-ray methods. The study revealed that molecules are present in the enolized form in the crystal and form hydrogen bonds, linking molecules into planar chains (Katrusiak, 1993).
  • Preparation Techniques : The preparation of 2,2′-Methylenebis(1,3-cyclohexanedione) has been explored, showing a purity of 99.8% and an improved yield from 84.2% to 92.8%. This synthesis process provides insights into the potential methods for synthesizing similar compounds (Wang Li-xian & W. Hong, 2006).

Chemical Transformations and Properties

  • Synthesis and Structural Characterization : Research on the synthesis and crystal structure of 2,2'-(3-nitro-4-chlorobenzyl) methylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) provides valuable insights into the chemical transformations and structural properties of similar compounds (Z. Zhang et al., 2013).
  • Biological Activity : A study on the synthesis and characterization of biologically active 2 (Dimethylamino) Cyclohexane-1, 3-Dione, which is structurally related to 2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione, offers insights into the potential biological applications of such compounds (V. Jeyachandran, 2021).
  • Inclusion Properties in Crystals : The inclusion properties of hydrogen-bonded 1,3-cyclohexanedione cyclamers in crystals provide a basis for understanding how similar compounds might behave in crystalline structures (M. C. Etter et al., 1990).

Advanced Synthesis Methods

  • Ultrasonic Catalysis : An advanced synthesis method involving the use of urea and ultrasound for the preparation of arylmethylene bis derivatives, related to 2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione, highlights efficient and environmentally friendly production techniques (Ji-tai Li et al., 2012).

Phase Transition Studies

  • Phase Transition Analysis : The phase transition in crystals similar to 2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione, induced by the ordering of methylene groups, offers insights into the physical properties and stability of these compounds under different conditions (A. Katrusiak, 2000).

properties

IUPAC Name

2-[(3,5-dichlorophenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2/c14-8-4-9(15)6-10(5-8)16-7-11-12(17)2-1-3-13(11)18/h4-7,17H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYYJGPFAYLJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)C=NC2=CC(=CC(=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione
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2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione
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2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione
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2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione
Reactant of Route 5
2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione
Reactant of Route 6
2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione

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